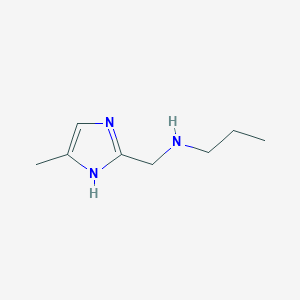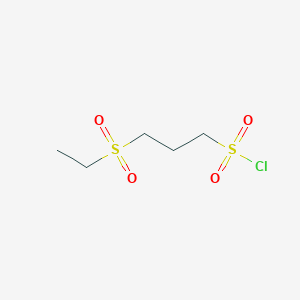
3-(Ethanesulfonyl)propane-1-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethanesulfonyl)propane-1-sulfonylchloride is an organosulfur compound with the molecular formula C5H11ClO4S2 It is a sulfonyl chloride derivative, characterized by the presence of two sulfonyl groups attached to a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)propane-1-sulfonylchloride typically involves the reaction of ethanesulfonyl chloride with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at low temperatures to ensure complete conversion and to avoid any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved by using large-scale reactors equipped with temperature control systems. The reactants are introduced into the reactor, and the reaction is monitored to ensure optimal yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfonyl)propane-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydrides using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride is used as a reducing agent, and the reaction is carried out in anhydrous ether.
Oxidation: Hydrogen peroxide is used as an oxidizing agent, and the reaction is carried out in an aqueous medium.
Major Products Formed
Substitution: The major products are sulfonamides, sulfonate esters, and sulfonyl thiols.
Reduction: The major product is the corresponding sulfonyl hydride.
Oxidation: The major product is the corresponding sulfonic acid.
Scientific Research Applications
3-(Ethanesulfonyl)propane-1-sulfonylchloride has several applications in scientific research:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a cross-linking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)propane-1-sulfonylchloride involves the reactivity of the sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Ethanesulfonyl chloride: A simpler sulfonyl chloride with one sulfonyl group.
Propane-1-sulfonyl chloride: Another sulfonyl chloride with a single sulfonyl group attached to a propane chain.
Methanesulfonyl chloride: A sulfonyl chloride with a single sulfonyl group attached to a methane group.
Uniqueness
3-(Ethanesulfonyl)propane-1-sulfonylchloride is unique due to the presence of two sulfonyl groups, which increases its reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to simpler sulfonyl chlorides.
Properties
Molecular Formula |
C5H11ClO4S2 |
|---|---|
Molecular Weight |
234.7 g/mol |
IUPAC Name |
3-ethylsulfonylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H11ClO4S2/c1-2-11(7,8)4-3-5-12(6,9)10/h2-5H2,1H3 |
InChI Key |
ZBHSZEQUPUNISV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


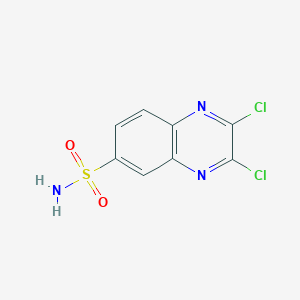
![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
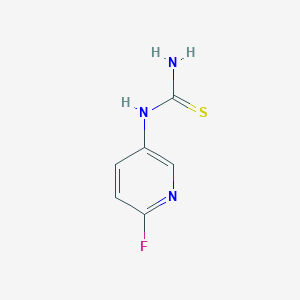
![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)
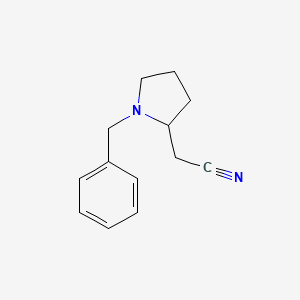
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)

![N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13522145.png)
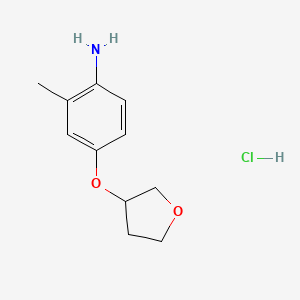
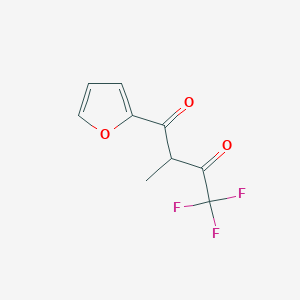
![3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13522152.png)

